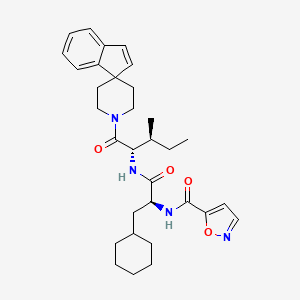

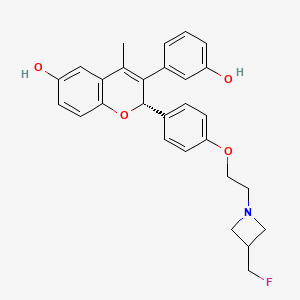

![molecular formula C21H15F2N3O3S B607690 N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide CAS No. 1362154-70-8](/img/structure/B607690.png)

N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

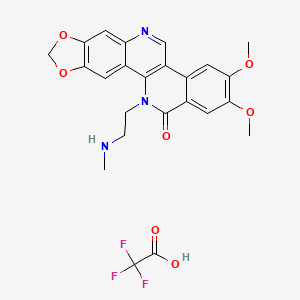

“N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide” is a chemical compound with the molecular formula C21H15F2N3O3S . It is also known by the synonyms GNE-617 and CHEMBL2420629 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, like this compound, has been the subject of recent research. Various methods have been proposed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to an imidazo[1,2-a]pyridine ring via a sulfonyl linkage. The sulfonyl group is further connected to a 3,5-difluorophenyl group . The exact mass of the molecule is 427.08021885 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 427.4 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has five rotatable bonds .科学研究应用

Cancer Treatment Potential : GNE-617, a derivative of N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide, is being explored as a treatment for human cancers due to its role as a potent, selective nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. It has shown efficacy in tumor growth inhibition in animal models, suggesting its potential in cancer therapy (Liederer et al., 2019).

Synthesis and Biological Activity for Antiulcer Agents : Research on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, intended as potential antisecretory and cytoprotective antiulcer agents, has been conducted. Although these compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties in experimental models (Starrett et al., 1989).

Chemical Functionalization Studies : Studies have been conducted on the functionalization reactions involving derivatives of imidazo[1,2-a]pyridine, which are crucial for developing new pharmacologically active compounds. These studies include examining the reaction mechanisms and structure-activity relationships of the synthesized compounds (Yıldırım et al., 2005).

Antimicrobial and Antiviral Applications : Research into the development of imidazo[1,2-a]pyridine derivatives as antimicrobial and antiviral agents has been carried out. This includes the design and synthesis of novel compounds targeting specific pathogens, such as human rhinovirus and Mycobacterium tuberculosis (Lv et al., 2017; Wu et al., 2016).

Anticandidal Activity : The synthesis and evaluation of new hydrazide derivatives of imidazo[1,2-a]pyridine for their anticandidal activity have been explored. These studies help in understanding the potential of these compounds in treating fungal infections like Candida (Kaplancıklı et al., 2008).

Drug Discovery and Development : Systematic modifications of the imidazo[1,2-a]pyridine structure to reduce metabolism mediated by aldehyde oxidase have been studied. This research is crucial in optimizing the pharmacokinetic properties of drugs based on this scaffold (Linton et al., 2011).

安全和危害

未来方向

The imidazo[1,2-a]pyridine core of this compound is a motif present in many biologically active molecules, and research into its synthesis and derivatization is ongoing . Future directions could include the development of more efficient synthetic methods, exploration of its reactivity, and investigation of its biological activity.

属性

IUPAC Name |

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDVXQQZLHVEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

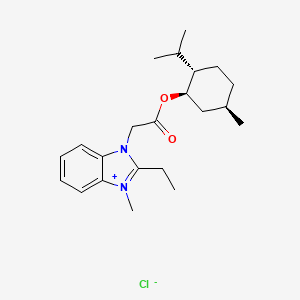

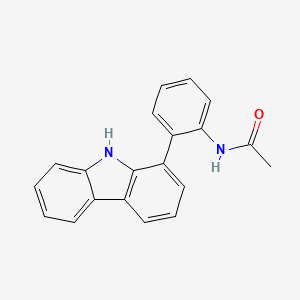

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

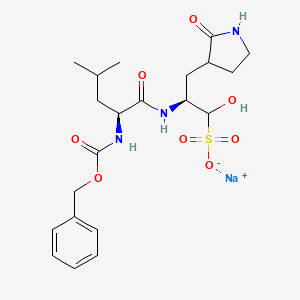

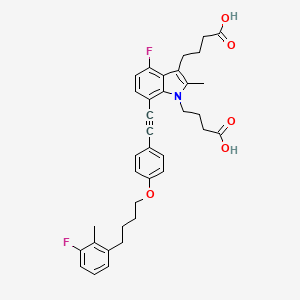

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

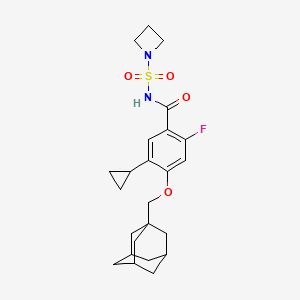

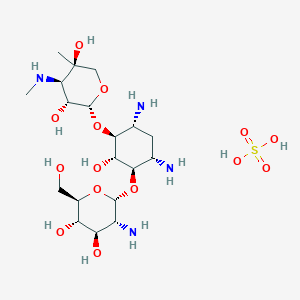

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)